1-Amino-3-(3-methylpiperidin-1-yl)propan-2-ol
Description
1-Amino-3-(3-methylpiperidin-1-yl)propan-2-ol (CAS 499975-59-6) is a tertiary amine with the molecular formula C₉H₂₀N₂O . Its structure features a 2-propanol backbone substituted with an amino group at position 1 and a 3-methylpiperidin-1-yl group at position 2. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the preparation of pyrimidine-carboxamide derivatives (e.g., in European Patent EP 4 219 465 A2) .
Properties
IUPAC Name |
1-amino-3-(3-methylpiperidin-1-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-8-3-2-4-11(6-8)7-9(12)5-10/h8-9,12H,2-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCLAQXYYFURIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(3-methylpiperidin-1-yl)propan-2-ol typically involves the reaction of 3-methylpiperidine with an appropriate amino alcohol precursor under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-(3-methylpiperidin-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
1-Amino-3-(3-methylpiperidin-1-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-3-(3-methylpiperidin-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Structural Classification and Key Analogues
The compound belongs to a broader class of 1-amino-3-substituted-propan-2-ol derivatives. Below is a comparative analysis grouped by substituent type:
Piperidine Derivatives
Compounds with piperidine or modified piperidine substituents share structural similarities and synthetic utility.
Key Differences :
- The dihydroisoquinoline analog (C₁₄H₂₀N₂O) exhibits chirality, which is critical for enantioselective biological activity .
Phenoxy and Aromatic Substituted Derivatives
These compounds feature aromatic or phenoxy groups, influencing solubility and target interactions.
Key Differences :
- 3-Methylphenoxy substitution reduces polarity compared to piperidine derivatives, impacting membrane permeability .
Other Aminopropanol Derivatives
Analogues with varied amine substituents highlight the versatility of the 1-amino-2-propanol scaffold.
Key Differences :
- Chloro derivatives (e.g., 1-chloro-3-piperidinylpropan-2-ol) serve as electrophilic intermediates in β-blocker synthesis .
- Pyrazole-substituted analogs introduce nitrogen-rich heterocycles, which are common in kinase inhibitors .
Pharmacologically Active Analogues
Key Insights :
- The quinolylamino-propanol derivative demonstrates the impact of aromatic stacking interactions on antiviral activity .
- Nadolol exemplifies the therapeutic relevance of the 1-amino-2-propanol scaffold in cardiovascular drugs .
Biological Activity
1-Amino-3-(3-methylpiperidin-1-yl)propan-2-ol (often referred to as AMPP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
AMPP possesses a unique structural configuration characterized by an amino group, a hydroxyl group, and a piperidine ring. Its molecular formula is C₉H₁₈N₂O, with a molecular weight of approximately 170.25 g/mol. The presence of these functional groups facilitates various interactions with biological targets, including hydrogen bonding and hydrophobic interactions.
Biological Activities
Research indicates that AMPP exhibits a range of biological activities:
1. Sodium Channel Blockade
- AMPP has been identified as a potential sodium channel blocker. This activity is particularly relevant for conditions such as ischemic stroke, where modulation of neuronal excitability is crucial.
2. Antimicrobial Properties
- Similar compounds have shown antibacterial and antitubercular activities, suggesting that AMPP may also possess antimicrobial effects. Preliminary studies indicate its potential against certain bacterial strains.
3. Neuroprotective Effects
- The compound's ability to modulate sodium channels may confer neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.
The mechanism of action of AMPP involves its interaction with specific receptors and enzymes. The amino and hydroxyl groups facilitate the formation of hydrogen bonds with target biomolecules, potentially influencing their activity. Additionally, the piperidine ring may engage in hydrophobic interactions that further modulate biological pathways.
Case Studies
- Neuroprotective Study : A study exploring the neuroprotective effects of AMPP on neuronal cell lines demonstrated that the compound significantly reduced cell death induced by excitotoxicity. The mechanism was linked to its sodium channel blocking activity, which helped maintain cellular ion homeostasis.
- Antimicrobial Activity : In vitro tests conducted on various bacterial strains revealed that AMPP exhibited moderate antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Sodium Channel Blockade | Modulation of neuronal excitability | |
| Antimicrobial Properties | Interference with bacterial cell wall synthesis | |
| Neuroprotective Effects | Reduction of excitotoxicity-induced cell death |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
